molecular formula C15H23N3O B7921218 2-Amino-1-{3-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone

2-Amino-1-{3-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone

Cat. No.: B7921218
M. Wt: 261.36 g/mol
InChI Key: TWFWCBXXWVZHKB-UHFFFAOYSA-N
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Description

2-Amino-1-{3-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone is a nitrogen-containing heterocyclic compound offered for research and development purposes. The molecular structure incorporates a pyrrolidine ring, a common feature in many pharmacologically active compounds, and a benzyl-methyl-amino group . Nitrogen-containing heterocycles like pyrrolidine are privileged structures in medicinal chemistry and are frequently investigated for their potential biological activities . This compound is intended for use in laboratory research only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are responsible for conducting all necessary experiments to fully characterize the properties of this compound.

Properties

IUPAC Name

2-amino-1-[3-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O/c1-17(10-13-5-3-2-4-6-13)11-14-7-8-18(12-14)15(19)9-16/h2-6,14H,7-12,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWFWCBXXWVZHKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCN(C1)C(=O)CN)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Benzyl-Methyl-Amine Intermediate

The benzyl-methyl-amine moiety is typically prepared via nucleophilic substitution between benzyl chloride and methylamine. In a representative procedure, benzyl chloride (1.0 eq) reacts with methylamine (1.2 eq) in the presence of potassium carbonate (K₂CO₃, 2.0 eq) in acetonitrile at 60°C for 12 hours. The reaction mixture is filtered, concentrated, and purified via distillation to yield benzyl-methyl-amine (85–90% purity).

Reaction Conditions:

ParameterValue
SolventAcetonitrile
Temperature60°C
Reaction Time12 hours
Yield72–78%

Functionalization of Pyrrolidine

The pyrrolidine ring is modified at the 3-position to introduce the [(benzyl-methyl-amino)-methyl] group. A Mannich reaction is employed, where pyrrolidine (1.0 eq) reacts with formaldehyde (1.5 eq) and benzyl-methyl-amine (1.2 eq) in methanol under reflux. The product, 3-[(benzyl-methyl-amino)-methyl]-pyrrolidine, is isolated via column chromatography (silica gel, ethyl acetate/hexane 1:4).

Key Data:

  • Yield: 68–74%

  • Characterization:

    • ¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 5H, Ar-H), 3.71 (s, 2H, NCH₂), 2.89 (t, J = 6.8 Hz, 2H, NCH₂), 2.45 (s, 3H, NCH₃).

    • MS (ESI): m/z 219.2 [M+H]⁺.

Formation of the Ethanone Moiety

Chloroacetylation of Pyrrolidine

The amino-ethanone group is introduced via chloroacetylation. 3-[(Benzyl-methyl-amino)-methyl]-pyrrolidine (1.0 eq) reacts with chloroacetyl chloride (1.1 eq) in dichloromethane (DCM) at 0°C, followed by triethylamine (TEA, 2.0 eq) to neutralize HCl. The intermediate, 1-chloro-1-{3-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone, is obtained in 70–75% yield after extraction.

Optimization Notes:

  • Lower temperatures (0–5°C) minimize side reactions.

  • Excess TEA improves yields by preventing HCl-mediated decomposition.

Amination of Chloroethylketone

The final amination step employs aqueous ammonia (28% w/w, 5.0 eq) in tetrahydrofuran (THF) at 25°C for 24 hours. The product is purified via recrystallization (ethanol/water 3:1) to yield 2-amino-1-{3-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone as a white crystalline solid.

Reaction Metrics:

ParameterValue
SolventTHF/H₂O (4:1)
Temperature25°C
Reaction Time24 hours
Yield65–70%

Alternative Synthetic Pathways

Reductive Amination Approach

A one-pot reductive amination strategy avoids isolated intermediates. Pyrrolidine-3-carbaldehyde (1.0 eq), benzyl-methyl-amine (1.2 eq), and sodium cyanoborohydride (NaBH₃CN, 1.5 eq) react in methanol at 25°C for 48 hours. The resulting amine is subsequently acetylated using acetic anhydride (1.5 eq) to yield the target compound.

Advantages:

  • Fewer purification steps.

  • Yield: 60–65% (over two steps).

Solid-Phase Synthesis

Immobilized pyrrolidine on Wang resin undergoes sequential alkylation and amidation. Benzyl-methyl-amine is introduced via Mitsunobu reaction (DIAD, PPh₃), followed by on-resin acetylation. Cleavage with trifluoroacetic acid (TFA) yields the final product (purity >90% by HPLC).

Applications:

  • High-throughput screening.

  • Scale: Milligram to gram quantities.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (500 MHz, DMSO-d₆): δ 7.38–7.25 (m, 5H, Ar-H), 4.12 (s, 2H, NCH₂), 3.85–3.72 (m, 4H, pyrrolidine-H), 2.91 (s, 3H, NCH₃), 2.45 (s, 2H, COCH₂).

  • ¹³C NMR (126 MHz, DMSO-d₆): δ 208.5 (C=O), 138.2 (Ar-C), 129.1–127.3 (Ar-CH), 58.9 (NCH₂), 45.2 (pyrrolidine-C), 40.1 (NCH₃).

  • HRMS (ESI): m/z 289.2021 [M+H]⁺ (calc. 289.2024).

Purity Assessment

  • HPLC: >98% purity (C18 column, acetonitrile/water 70:30, 1.0 mL/min).

  • Melting Point: 142–144°C.

Troubleshooting and Optimization

Common Challenges

  • Low Yields in Chloroacetylation: Attributable to moisture-sensitive reagents. Solution: Use anhydrous DCM and molecular sieves.

  • Racemization at Chiral Centers: Occurs during amination. Mitigation: Employ chiral auxiliaries or enantioselective catalysis.

Scalability Considerations

  • Kilogram-Scale Synthesis:

    • Replace THF with 2-MeTHF for safer processing.

    • Use continuous flow reactors for exothermic steps (e.g., chloroacetylation) .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-{3-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce various amines or alcohols.

Scientific Research Applications

Potential Antidepressant Activity

Research indicates that compounds similar to 2-Amino-1-{3-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone may exhibit antidepressant properties. Studies have focused on the modulation of neurotransmitter systems, particularly serotonin and norepinephrine, which are crucial in mood regulation. The structural features of this compound suggest it could interact with these systems effectively.

Neurological Disorders

Given its structural similarity to known psychoactive agents, this compound is being investigated for potential therapeutic effects in neurological disorders such as anxiety and schizophrenia. Its ability to cross the blood-brain barrier makes it a candidate for further exploration in neuropharmacology .

Intermediate in Drug Synthesis

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can lead to the development of new therapeutic agents with enhanced efficacy and reduced side effects.

Custom Synthesis Projects

Several chemical suppliers offer custom synthesis services for this compound, indicating its relevance in research and development settings. These services cater to pharmaceutical companies needing specific derivatives for their research projects .

Case Studies

  • Antidepressant Research : A study highlighted the synthesis of similar compounds that demonstrated significant antidepressant-like effects in animal models, suggesting that this compound could be explored further for similar properties .
  • Neurological Impact : Another investigation focused on the neuroprotective effects of related compounds in models of neurodegeneration, proposing that derivatives of this compound could yield beneficial outcomes in treating conditions like Alzheimer's disease .

Mechanism of Action

The mechanism by which 2-Amino-1-{3-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolidine Ring

(a) 2-Amino-1-{2-[(benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone
  • Structural Difference: The benzyl-isopropyl-amino group replaces benzyl-methyl-amino.
  • However, this may lower solubility in polar solvents compared to the methyl analog .
(b) 1-{3-[1-(2-Aminoethyl)-1H-pyrazolo[3,4-b]pyrazin-3-yl]pyrrolidin-1-yl}ethanone
  • Structural Difference: A pyrazolo-pyrazine ring replaces the benzyl-methyl-amino group.
  • The aminoethyl side chain increases hydrogen-bonding capacity, which may enhance aqueous solubility .

Backbone Modifications

(a) 2-{3-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol
  • Structural Difference: Ethanol replaces ethanone.
  • Impact : The hydroxyl group enables hydrogen bonding, increasing hydrophilicity (logP reduction by ~1.5 units). This modification is advantageous for water-soluble formulations but may reduce membrane permeability .
(b) 1-(6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)ethanone
  • Structural Difference : A pyridine ring and tert-butyldimethylsilyloxy (TBS) group are introduced.
  • Impact: The TBS group acts as a protecting moiety, stabilizing the compound during synthesis.

Aromatic vs. Aliphatic Substituents

(a) 1-(4-Amino-1-ethyl-2-methyl-5-phenyl-1H-pyrrol-3-yl)ethanone
  • Structural Difference: A phenyl-substituted pyrrole replaces the benzyl-methyl-amino-pyrrolidine.
  • Impact : The phenyl group enhances aromatic interactions, favoring binding to hydrophobic pockets in proteins. The ethyl and methyl groups may reduce steric hindrance compared to the bulkier benzyl substituent .
(b) 2-Amino-1-(2-hydroxyphenyl)ethanone
  • Structural Difference : A hydroxyphenyl group replaces the pyrrolidine-amine system.
  • Impact: The phenolic hydroxyl group increases acidity (pKa ~8–10), enabling pH-dependent solubility. This compound is primarily used in photochemical studies rather than as a bioactive scaffold .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight logP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors Key Applications
Target Compound 333.45 2.1 1 3 Kinase inhibitors, ligands
Benzyl-isopropyl Analog 361.51 2.8 1 3 CNS-targeted drugs
Pyrazolo-pyrazine Derivative 314.34 1.5 2 5 Anticancer agents
Ethanol Backbone 305.41 1.3 2 4 Soluble prodrugs

Biological Activity

2-Amino-1-{3-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone, also known by its CAS number 1353955-27-7, is a compound of considerable interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

The molecular formula of this compound is C14_{14}H21_{21}N3_3O, with a molecular weight of approximately 247.34 g/mol. The compound features a pyrrolidine ring, which is significant in many biologically active molecules.

Antibacterial Properties

Research indicates that compounds containing a pyrrolidine moiety exhibit notable antibacterial activity. A study highlighted the effectiveness of various pyrrolidine derivatives against both Gram-positive and Gram-negative bacteria. For example, derivatives similar to this compound have shown minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Pyrrolidine Derivatives

CompoundMIC (mg/mL)Target Bacteria
Compound A0.0039S. aureus
Compound B0.025E. coli
2-Amino-1-{3-[...]}TBDTBD

Antifungal Activity

In addition to antibacterial properties, compounds with similar structures have demonstrated antifungal activity. For instance, certain pyrrolidine derivatives were tested against Candida albicans and exhibited MIC values that indicate significant antifungal potential .

Table 2: Antifungal Activity of Pyrrolidine Derivatives

CompoundMIC (mg/mL)Target Fungi
Compound C0.0048C. albicans
Compound DTBDTBD

Study on Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of various pyrrolidine derivatives, including those structurally related to this compound. The results indicated that these compounds could effectively inhibit the growth of resistant strains such as MRSA .

Research on Structure-Activity Relationship (SAR)

Another important aspect of research focused on the structure-activity relationship (SAR) of pyrrolidine derivatives. It was found that modifications in the substituents on the pyrrolidine ring significantly impacted biological activity, suggesting that careful structural optimization could enhance efficacy against specific pathogens .

Q & A

Q. What challenges exist in achieving enantiomeric purity during synthesis, and what chiral resolution techniques are applicable?

  • Methodological Answer : Racemization at the pyrrolidine nitrogen requires chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., BINAP-Ru complexes). Resolution via chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic kinetic resolution ensures ≥99% enantiomeric excess .

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